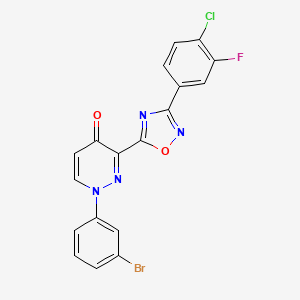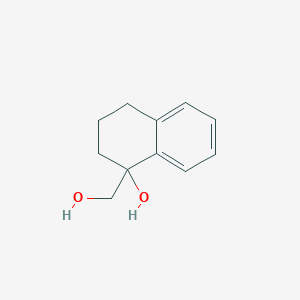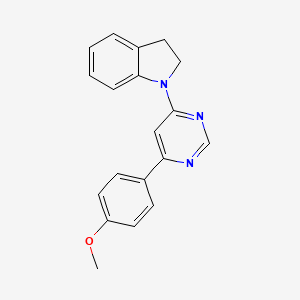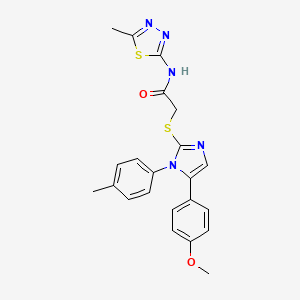
1-(3-bromophenyl)-3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-bromophenyl)-3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one" is a heterocyclic molecule that appears to be a part of a class of compounds with potential biological activities. The structure of this compound suggests the presence of multiple aromatic rings, including a bromophenyl group, a chloro-fluorophenyl group, and an oxadiazole moiety, which are connected to a pyridazinone core. This type of molecular framework is often explored for various pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, compounds with bromophenyl and fluorophenyl groups have been synthesized through multi-step processes involving nitration, chlorination, N-alkylation, reduction, and condensation reactions . The synthesis of similar compounds often requires careful selection of starting materials and reaction conditions to achieve the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as those performed with Gaussian09 software . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction (XRD) data, and the stability of the molecules can be analyzed using natural bond orbital (NBO) analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis can provide insights into the charge transfer within the molecule.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds can be influenced by the presence of substituents on the aromatic rings. For example, compounds with a nitropyridine group have been shown to react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the nature of the substituents . The presence of electron-withdrawing or electron-donating groups can significantly affect the course of such rearrangements and the types of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often characterized by their spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, as well as mass spectrometry (MS) . These properties are crucial for confirming the structure of the synthesized compounds and for understanding their reactivity patterns. Additionally, the molecular electrostatic potential (MEP) can be used to visualize the distribution of charges across the molecule, which is important for predicting interactions with biological targets .
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activities
Research has demonstrated that pyridazinone derivatives, closely related to the compound , exhibit significant anticancer and antiangiogenic properties. For instance, Kamble et al. (2015) synthesized a series of pyridazinone derivatives and assessed their inhibitory effects on human cancer cell lines. Some compounds showed inhibitory activity comparable to methotrexate and were further evaluated for their potential to inhibit proangiogenic cytokines involved in tumor progression, revealing potent antiangiogenic activities (Kamble et al., 2015).
Antimicrobial Activities
The synthesis of heterocyclic compounds based on pyridazinone and oxadiazole rings has been shown to result in promising antimicrobial agents. Flefel et al. (2012) reported the synthesis of novel pyrazole, pyridazinone, and oxadiazole derivatives with significant anti-avian influenza virus (H5N1) activity (Flefel et al., 2012).
Antioxidant Properties
Compounds with oxadiazole and pyridazinone rings have also been explored for their antioxidant capabilities. The study by Kamble et al. (2015) found that certain derivatives exhibited antioxidant activities, with some showing better radical scavenging activity than standard ascorbic acid (Kamble et al., 2015).
Insecticidal and Herbicidal Activities
Research into the insecticidal and herbicidal potential of compounds containing oxadiazole rings has revealed their efficacy against agricultural pests. Li et al. (2013) synthesized anthranilic diamides analogs containing oxadiazole rings, demonstrating good larvicidal activities against pests like Plutella xylostella, indicating their potential as insecticides (Li et al., 2013).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClFN4O2/c19-11-2-1-3-12(9-11)25-7-6-15(26)16(23-25)18-22-17(24-27-18)10-4-5-13(20)14(21)8-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKABQIAVXBHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)
![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)


![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)